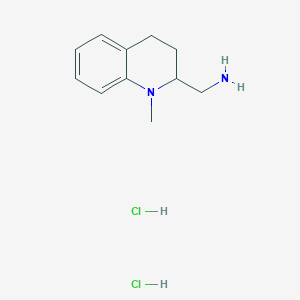

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride

Description

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities

Properties

IUPAC Name |

(1-methyl-3,4-dihydro-2H-quinolin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13-10(8-12)7-6-9-4-2-3-5-11(9)13;;/h2-5,10H,6-8,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRMBPXBDHSIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC2=CC=CC=C21)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the ring structure.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as dopamine receptors. It has been shown to stimulate dopamine release and inhibit the binding of antagonistic ligands to dopamine D2 receptors .

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with different biological activities.

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another tetrahydroquinoline derivative with distinct chemical properties.

Uniqueness

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and potential therapeutic applications set it apart from other similar compounds.

Biological Activity

(1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the tetrahydroquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article aims to summarize the biological activity of this compound based on various research findings.

- Molecular Formula : C11H18Cl2N2

- Molecular Weight : 249.18 g/mol

- IUPAC Name : (1-methyl-3,4-dihydro-2H-quinolin-2-yl)methanamine dihydrochloride

- CAS Number : 2126162-42-1

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that it can stimulate dopamine release and inhibit the binding of antagonistic ligands to dopamine D2 receptors . This property suggests potential applications in treating neurological disorders.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). These compounds are noted for their ability to protect against neurotoxins like MPTP and rotenone in rodent models. The mechanisms include:

- MAO Inhibition : Monoamine oxidase inhibition contributes to increased levels of neurotransmitters.

- Free Radical Scavenging : Antioxidant properties help mitigate oxidative stress.

- Glutamatergic Antagonism : Modulating glutamate activity may reduce excitotoxicity .

Anti-addictive Properties

Research has demonstrated that 1MeTIQ can attenuate craving in models of cocaine addiction. This suggests that this compound may share similar properties that could be explored for therapeutic strategies against substance abuse .

Study on Dopaminergic Activity

A study evaluated the dopaminergic activity of tetrahydroquinoline derivatives and found that this compound significantly increased dopamine levels in vitro. The compound's ability to modulate dopamine receptor activity indicates its potential as a treatment for conditions like Parkinson's disease .

Neuroprotection Against Neurotoxins

In a rodent model study published in PubMed, 1MeTIQ was shown to protect against neurotoxic effects induced by MPTP. The compound demonstrated significant neuroprotective effects through various biochemical pathways .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | High | Neuroprotective; MAO inhibition |

| 2-Chloro-1-(6-methoxy... | Moderate | Distinct chemical properties |

This compound is unique due to its specific substitution pattern that imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.

Safety and Toxicology

The compound is labeled with GHS07 pictograms indicating potential skin and eye irritation and possible harmful effects if ingested. Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)methanamine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of tetrahydroquinoline precursors or alkylation of 1-methyltetrahydroquinoline derivatives. Optimization includes adjusting stoichiometric ratios of reagents (e.g., NaBH₃CN for reductive amination), solvent polarity (e.g., methanol or THF), and temperature control (25–60°C). Post-synthesis purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the dihydrochloride salt. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : Assess purity (>95%) with a C18 column and gradient elution (0.1% TFA in H₂O/MeCN).

- NMR (¹H/¹³C) : Confirm proton environments (e.g., methyl group at δ ~1.2 ppm, aromatic protons in the tetrahydroquinoline ring at δ ~6.5–7.5 ppm) and absence of impurities.

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for amine hydrochlorides:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed stereochemistry or salt formation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX or OLEX2 software is definitive. For example:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for hydrogen bonding analysis (e.g., NH···Cl interactions in the dihydrochloride salt).

- Validation : Check R-factors (<5%) and compare with Cambridge Structural Database (CSD) entries for analogous tetrahydroquinoline derivatives .

Q. What computational strategies predict the compound’s pharmacokinetic properties or receptor binding affinities?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with targets (e.g., monoamine oxidases) using PDB structures (e.g., 2BXR).

- ADMET Prediction (SwissADME) : Evaluate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do structural modifications (e.g., substituent variations) impact biological activity in vitro?

- Methodological Answer : Design a SAR study:

- Analog Synthesis : Replace the methyl group with ethyl, phenyl, or halogenated groups.

- In Vitro Assays : Test MAO inhibition (fluorometric assays) or receptor binding (radioligand displacement).

- Data Analysis : Use GraphPad Prism for IC₅₀/EC₅₀ calculations and statistical validation (p < 0.05, ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.